molecular formula C23H22ClFN2O2 B11323253 N-(2-chloro-6-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

N-(2-chloro-6-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Cat. No.: B11323253
M. Wt: 412.9 g/mol
InChI Key: JULFCFFVRGGERZ-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction between 2-chloro-6-fluorobenzyl chloride and 4-isopropylphenol in the presence of a base such as potassium carbonate to form the intermediate 2-chloro-6-fluorobenzyl-4-isopropylphenyl ether.

    Acylation Reaction: The intermediate is then reacted with 2-pyridylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: Shares the chloro and fluoro substituents but lacks the complex acetamide structure.

    Phenoxyacetic acid derivatives: Similar in having the phenoxy group but differ in the acetamide and pyridine moieties.

    Pyridine derivatives: Contain the pyridine ring but differ in other functional groups.

Uniqueness

N-[(2-Chloro-6-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is unique due to its combination of chloro, fluoro, phenoxy, and pyridine groups, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H22ClFN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H22ClFN2O2/c1-16(2)17-9-11-18(12-10-17)29-15-23(28)27(22-8-3-4-13-26-22)14-19-20(24)6-5-7-21(19)25/h3-13,16H,14-15H2,1-2H3

InChI Key

JULFCFFVRGGERZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3

Origin of Product

United States

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